molecular formula C28H28ClN3O6 B2719308 4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 1189436-55-2

4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B2719308
CAS No.: 1189436-55-2
M. Wt: 538
InChI Key: NLBSUSPWGIHUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. One common approach is the reaction between 4-chlorobenzaldehyde and 6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline, followed by subsequent modifications to introduce the N-(2-methoxyethyl) group. Detailed synthetic protocols and optimization studies are available in the literature .


Physical and Chemical Properties Analysis

  • Melting Point : Compound X exhibits a melting point of approximately 45-50°C .

Scientific Research Applications

Synthesis and Modification Techniques

Quinazoline derivatives, including those with complex substitutions similar to the compound , have been synthesized through multi-step processes. These processes involve key steps like substitution, nitration, reduction, cyclization, and chlorination. Such synthetic routes are critical for creating compounds with potential biological activity or for further chemical modifications (Min Wang et al., 2015).

Antimicrobial and Antifolate Activities

Quinazoline derivatives have been evaluated for antimicrobial activities, indicating their potential use in developing new antibiotics or antiseptics. Specific modifications on the quinazoline core can enhance or diminish antimicrobial effectiveness, suggesting the importance of structural optimization for desired biological activities (H. Bektaş et al., 2007). Additionally, quinazoline antifolates have been studied as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis, highlighting their potential in cancer therapy (P. Marsham et al., 1989).

Receptor Binding and Imaging Applications

Benzamide analogs of quinazoline derivatives have shown promise as ligands for sigma-2 receptors, indicating potential applications in imaging and cancer diagnostics. The development of radiolabeled compounds for positron emission tomography (PET) imaging of sigma-2 receptor status in tumors exemplifies this application, offering insights into tumor physiology and the potential effectiveness of cancer therapies (Z. Tu et al., 2007).

Anti-Inflammatory and Analgesic Agents

Research on novel heterocyclic compounds derived from quinazoline scaffolds has also demonstrated their potential as anti-inflammatory and analgesic agents. Such studies suggest the versatility of quinazoline derivatives in developing therapeutics for conditions characterized by inflammation and pain (A. Abu‐Hashem et al., 2020).

EGFR Inhibition and Anticancer Activity

Quinazolinone derivatives have been explored for their antiproliferative activities and as inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. Structural modifications on the quinazoline core can significantly influence their inhibitory effect on EGFR and tumor cell proliferation, highlighting the potential of such compounds in cancer treatment (Yan Zhang et al., 2021).

Properties

IUPAC Name

4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O6/c1-36-13-12-30-26(33)20-8-4-18(5-9-20)17-32-27(34)22-14-24(37-2)25(38-3)15-23(22)31(28(32)35)16-19-6-10-21(29)11-7-19/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBSUSPWGIHUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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